Desmethyl cariprazine (DCAR) is a major active metabolite of the atypical antipsychotic drug cariprazine. [, , , , , , ] It is formed through the metabolism of cariprazine, primarily via the cytochrome P450 enzyme CYP3A4, in the liver. [, , , ] DCAR exhibits pharmacological properties similar to cariprazine, contributing to its overall therapeutic effects. [, ]
Desmethyl cariprazine is synthesized primarily through the demethylation of cariprazine. This process involves the enzymatic action of cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the removal of a methyl group from the parent compound. The metabolic pathway leading to desmethyl cariprazine results in two major active metabolites: desmethyl cariprazine and didesmethyl cariprazine. The synthesis can be performed industrially by utilizing stabilized pharmaceutical formulations that include cariprazine premix or solid dispersions to enhance bioavailability and stability .
The molecular formula of desmethyl cariprazine is CHClNO, with a molecular weight of approximately 375.30 g/mol. The compound features a piperazine ring structure, which is characteristic of many antipsychotic medications. The structural representation includes two chlorine atoms attached to a phenyl group, contributing to its pharmacological properties.
Desmethyl cariprazine undergoes various chemical reactions, including:
The specific products formed from these reactions depend on the conditions applied. For instance, oxidation may yield hydroxylated derivatives while reduction could produce deoxygenated compounds .
Desmethyl cariprazine's mechanism of action is primarily attributed to its activity as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, alongside its antagonistic action at serotonin 5-HT2A receptors. This profile allows desmethyl cariprazine to modulate neurotransmitter systems effectively, influencing various cellular processes such as signaling pathways and gene expression. The pharmacokinetics indicate that desmethyl cariprazine has a longer half-life compared to its parent compound, which may contribute to its sustained effects in clinical settings .
Desmethyl cariprazine exhibits several notable physical and chemical properties:
The compound's stability can be assessed using high-performance liquid chromatography methods that indicate its robustness in pharmaceutical formulations .
Desmethyl cariprazine has significant applications in psychiatric medicine due to its role as an active metabolite of cariprazine. It contributes to the pharmacological effects observed in treating schizophrenia and bipolar disorder. Research indicates that desmethyl cariprazine may also be explored for potential uses in other neuropsychiatric conditions due to its unique receptor binding profile, which suggests efficacy in managing both positive and negative symptoms associated with these disorders .
DCAR is formed through hepatic metabolism of cariprazine via cytochrome P450 enzymes (predominantly CYP3A4 and to a lesser extent CYP2D6). This initial demethylation step yields a metabolite with preserved pharmacological activity and enhanced metabolic stability compared to the parent molecule. Research demonstrates that DCAR represents approximately 30-40% of circulating active moieties following cariprazine administration, establishing it as a significant contributor to overall therapeutic effects [3] [9].
Table 1: Pharmacokinetic Profile of DCAR Compared to Cariprazine and DDCAR
Parameter | Cariprazine | DCAR | DDCAR |
---|---|---|---|
Formation Pathway | Parent compound | Cariprazine demethylation | DCAR demethylation |
Plasma Exposure (% of total active moieties) | ~10% | 30-40% | 50-60% |
Time to Peak (Tmax, hours) | 3-6 | 6-8 | 18-24 |
Elimination Half-life (hours) | 31-68 | 29-38 | 314-446 |
Steady-state Achievement | 1-2 weeks | 1-2 weeks | 3-4 weeks |
DCAR's pharmacokinetic profile demonstrates intermediate characteristics between cariprazine and its secondary metabolite, didesmethyl cariprazine (DDCAR). While cariprazine reaches peak concentrations most rapidly, DCAR exhibits a longer elimination half-life than the parent compound but shorter than DDCAR. This positions DCAR as a crucial bridging component that maintains therapeutic coverage during the transition from cariprazine to the longer-lasting DDCAR [9] [3]. Population pharmacokinetic modeling confirms that DCAR consistently represents approximately one-third of total active moieties across diverse patient populations, with no significant impact from demographic factors such as weight, sex, race, creatinine clearance, or CYP2D6 metabolizer status [9]. This metabolic consistency ensures predictable exposure across patient populations and contributes to the reliability of cariprazine-based treatment outcomes.
Structurally, DCAR differs from cariprazine solely through the absence of a single methyl group (-CH₃) from the dimethylurea moiety, yielding a monomethylurea derivative. This minor structural modification preserves the molecule's overall topology while subtly altering its electronic distribution and steric properties. The molecular formula of DCAR is C₂₀H₃₀Cl₂N₄O, with a molecular weight of 413.38 g/mol, compared to cariprazine's C₂₁H₃₂Cl₂N₄O formula and 427.41 g/mol weight [1] [8].
Table 2: Structural and Receptor Binding Comparison of DCAR and Cariprazine
Property | Cariprazine | DCAR |
---|---|---|
Molecular Formula | C₂₁H₃₂Cl₂N₄O | C₂₀H₃₀Cl₂N₄O |
Molecular Weight (g/mol) | 427.41 | 413.38 |
D3 Receptor Ki (nM) | 0.085 | 0.12 |
D2 Receptor Ki (nM) | 0.49 | 0.65 |
5-HT1A Receptor Ki (nM) | 2.6 | 3.1 |
D3:D2 Selectivity Ratio | 5.76 | 5.42 |
Functional Activity at D3 Receptor | Partial agonist | Partial agonist |
Functionally, DCAR maintains cariprazine's receptor binding profile as a dopamine D3-preferring D3/D2 partial agonist and serotonin 5-HT1A partial agonist. However, subtle differences in binding affinities emerge due to the modified structure. DCAR exhibits approximately 1.4-fold lower affinity for human D3 receptors (Ki = 0.12 nM vs. 0.085 nM) and 1.3-fold lower affinity for D2 receptors (Ki = 0.65 nM vs. 0.49 nM) compared to the parent compound [3] [8]. Despite these modest reductions, DCAR retains subnanomolar affinity for both dopamine receptor subtypes and maintains the D3-preferring characteristic that defines cariprazine pharmacology.
In functional assays, DCAR demonstrates partial agonist activity at both D2 and D3 receptors similar to cariprazine, with comparable efficacy (Emax) but slightly reduced potency. At serotonin receptors, DCAR acts as a partial agonist at 5-HT1A receptors and a pure antagonist at 5-HT2B receptors, mirroring cariprazine's serotonergic activity profile. These functional similarities confirm that the demethylation that produces DCAR preserves the fundamental neuropharmacological activity of the parent molecule while introducing only minor quantitative differences in receptor interaction parameters [3] [6].
The therapeutic significance of DCAR extends beyond its pharmacokinetic presence to encompass specific contributions to cariprazine's clinical efficacy profile. As a stable intermediate in the cariprazine metabolic cascade, DCAR provides continuity in receptor engagement during the transition from rapid-onset cariprazine to the prolonged-activity DDCAR. This ensures consistent dopamine receptor modulation throughout the dosing interval [9].
Clinical evidence indicates that DCAR contributes significantly to cariprazine's efficacy across multiple symptom domains in schizophrenia and bipolar disorder:
Negative Symptom Improvement: Through its D3 partial agonism, DCAR enhances prefrontal dopaminergic neurotransmission, addressing the hypodopaminergic state underlying negative symptoms. In a 12-month naturalistic study, cariprazine treatment (mediated by DCAR and other active moieties) produced significant reductions in PANSS negative symptom scores (p<0.001), with progressive improvement observed between 6 and 12 months [10].
Cognitive Symptom Management: DCAR's D3 receptor partial agonism promotes pro-cognitive effects independent of D2 receptor activity. Preclinical models demonstrate that D3-preferring compounds improve cognitive performance in executive function and working memory tasks, effects attributed to modulation of mesocortical dopamine pathways [4] [7].
Sustained Receptor Occupancy: DCAR maintains therapeutic dopamine receptor occupancy during trough periods of cariprazine concentration. PET studies show that cariprazine metabolites collectively sustain >75% D2/D3 receptor occupancy throughout the dosing interval at steady-state, with DCAR contributing substantially during the intermediate phase (8-24 hours post-dose) [3] [4].
Long-Term Stability: DCAR's pharmacokinetic properties support stable long-term treatment. Naturalistic studies confirm maintained symptomatic improvement over 12 months of cariprazine treatment, with progressive benefits observed in negative symptoms and functional outcomes attributable to consistent receptor modulation by active metabolites including DCAR [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7